1,4-Dichloro-2-thiocyanatobenzene
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Overview
Description
1,4-Dichloro-2-thiocyanatobenzene is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.07 g/mol . It appears as a yellow to white solid and is primarily used for laboratory research purposes . This compound is known for its unique chemical structure, which includes both chlorine and thiocyanate functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-thiocyanatobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of chlorinated benzene derivatives and thiocyanate reagents under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-thiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the thiocyanate group to different functional groups .
Scientific Research Applications
1,4-Dichloro-2-thiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not widely used in clinical settings.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-thiocyanatobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine and thiocyanate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: Similar structure but lacks the thiocyanate group.
2,4-Dichlorothiocyanatobenzene: Different substitution pattern on the benzene ring.
1,2-Dichlorobenzene: Similar structure but with chlorine atoms in adjacent positions.
Uniqueness
1,4-Dichloro-2-thiocyanatobenzene is unique due to the presence of both chlorine and thiocyanate groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes .
Properties
CAS No. |
3226-39-9 |
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Molecular Formula |
C7H3Cl2NS |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3H |
InChI Key |
IAUMIFDONBITJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC#N)Cl |
Origin of Product |
United States |
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